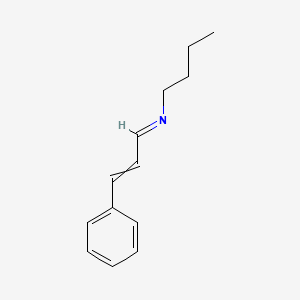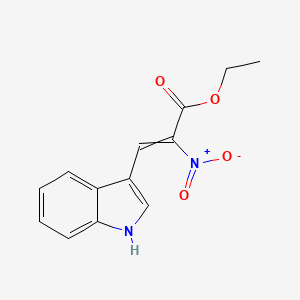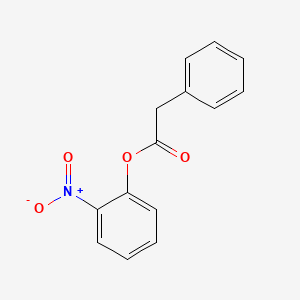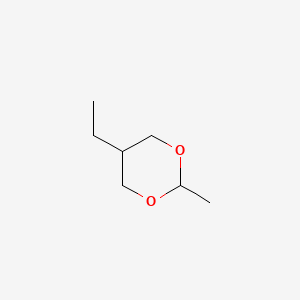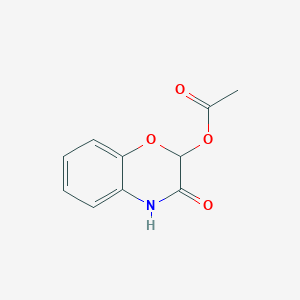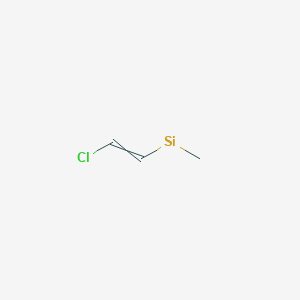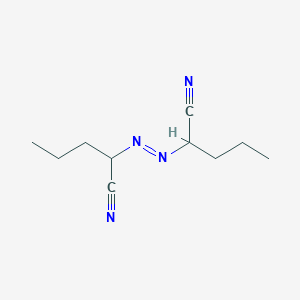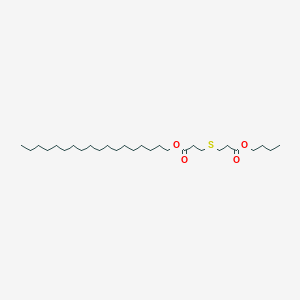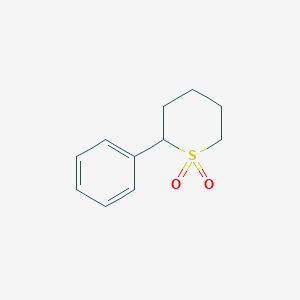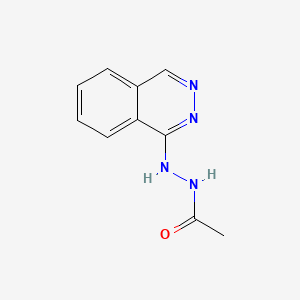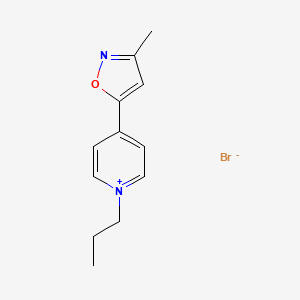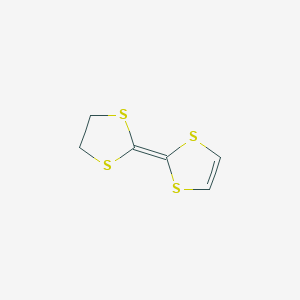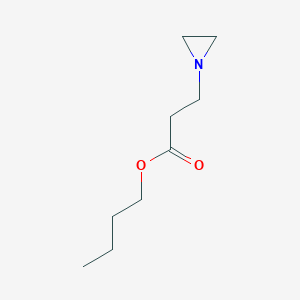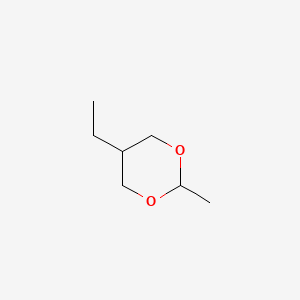
cis-2-Methyl-5-ethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-ethyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxane ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of appropriate aldehydes or ketones with ethylene glycol in the presence of acid catalysts . The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Methyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxane ring to other cyclic ethers.
Substitution: Substitution reactions can occur at the methyl or ethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclic ethers.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
cis-2-Methyl-5-ethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cis-2-Methyl-5-ethyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The dioxane ring structure allows for specific interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
trans-2-Methyl-5-ethyl-1,3-dioxane: A stereoisomer with different spatial arrangement of substituents.
cis-2-Ethyl-5-methyl-1,3-dioxane: Another stereoisomer with similar substituents but different configuration
Uniqueness: cis-2-Methyl-5-ethyl-1,3-dioxane is unique due to its specific cis configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer and other similar compounds .
Eigenschaften
CAS-Nummer |
25924-91-8 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
BXZQKMDNORUZLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC(OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


